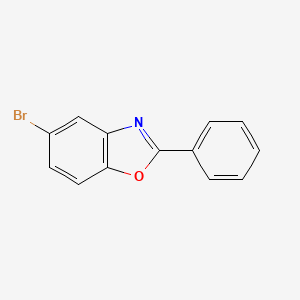

5-Bromo-2-phenyl-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

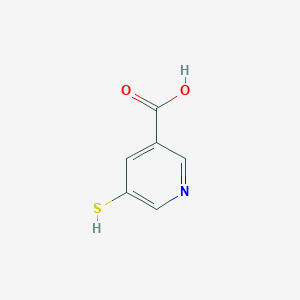

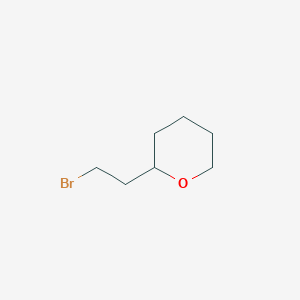

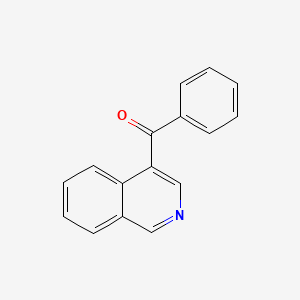

5-Bromo-2-phenyl-1,3-benzoxazole (5-Br-2-Ph-1,3-Bz) is a heterocyclic aromatic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). 5-Br-2-Ph-1,3-Bz has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new synthetic methods and in the study of molecular interactions.

科学的研究の応用

- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

- Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .

- They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

- A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal and anticancer activities .

- The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .

- Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .

Synthetic Organic Chemistry

Pharmaceutical Research

- A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

- The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology .

- Benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

- New series of fused benzoxazole and triazole compounds were synthesized, and their anticancer activity was evaluated against PBMC cell lines .

Green Chemistry

Antifungal Activity

Anticancer Activity

Reductive Coupling/Annulation

- An iron-catalyzed hydrogen transfer strategy for the reductive condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles in very good yields .

- Furthermore, the reaction system was successfully extended to the synthesis of benzothiazoles and benzimidazoles .

- A N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization of aldimines generated from 2-amino phenols and aromatic aldehydes provides 2-arylbenzoxazoles in good yields under mild conditions .

- The reaction tolerates a broad range of functional groups .

- Nitrogen extrusion reactions of azido complexes, generated in situ from the corresponding aldehydes or ketones with TMSN3 in the presence of ZrCl4 or TfOH, enable the synthesis of benzisoxazole, nitriles, benzoxazoles depending on the substrates .

- Presence of electron withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger .

Reductive Condensation

Intramolecular Cyclization

Nitrogen Extrusion Reactions

Antimicrobial Activity

Anticancer Activity

特性

IUPAC Name |

5-bromo-2-phenyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTNVYMPQOWYSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500185 |

Source

|

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-phenyl-1,3-benzoxazole | |

CAS RN |

69918-19-0 |

Source

|

| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)